Butyl methacrylate

Catalog No.
S584933
CAS No.
97-88-1
M.F
C8H14O2
CH2C(CH3)COO(CH2)3CH3
C8H14O2
M. Wt
142.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl methacrylate

CAS Number

97-88-1

Product Name

Butyl methacrylate

IUPAC Name

butyl 2-methylprop-2-enoate

Molecular Formula

C8H14O2
CH2C(CH3)COO(CH2)3CH3
C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-4-5-6-10-8(9)7(2)3/h2,4-6H2,1,3H3

InChI Key

SOGAXMICEFXMKE-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C(=C)C

Solubility

Insoluble (NTP, 1992)
0.01 M
Very soluble in ethyl ether, ethanol
In water, 800 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 0.08 (very poor)

Synonyms

Butyl 2-methacrylate, Butyl 2-methyl-2-propenoate

Canonical SMILES

CCCCOC(=O)C(=C)C

Polymer Synthesis and Development:

BMA is a crucial monomer in the synthesis of various polymers with diverse properties. It readily undergoes polymerization, either alone or in conjunction with other monomers, to form:

  • Copolymers: Combining BMA with other monomers like methyl methacrylate (MMA) yields copolymers with tailored properties for specific applications. For instance, BMA-MMA copolymers find use in paints, adhesives, and dental materials.
  • Hydrogels: BMA can be incorporated into hydrogels, three-dimensional networks capable of absorbing large amounts of water. These hydrogels hold potential for various applications, including drug delivery and tissue engineering.
  • Functional Polymers: BMA can be modified with functional groups to create polymers with specific functionalities. For example, BMA containing a fluorescent group can be used to create fluorescently labeled polymers for bioimaging applications [].

Drug Delivery Systems:

BMA plays a role in developing drug delivery systems due to its:

  • Biocompatibility: BMA-based polymers exhibit good biocompatibility, making them suitable for biomedical applications.
  • Controlled Release: BMA-containing polymers can be designed to release drugs in a controlled manner, improving therapeutic efficacy and reducing side effects [].

Tissue Engineering Scaffolds:

BMA finds application in the development of scaffolds for tissue engineering. These scaffolds provide a temporary structure for cells to grow and differentiate, facilitating tissue regeneration. BMA-based scaffolds offer advantages like:

  • Tailorable Properties: The properties of BMA-based scaffolds can be tailored to mimic the target tissue's properties, promoting better cell attachment and growth [].
  • Biodegradability: BMA-containing scaffolds can be designed to degrade over time, allowing the newly formed tissue to take over [].

Other Research Applications:

BMA's versatility extends beyond the mentioned areas. It also finds application in:

  • Photoresists: BMA is used in the production of photoresists, light-sensitive materials essential in microfabrication processes.
  • Cosmetics and Personal Care Products: BMA is a component in some cosmetic and personal care products, like nail polishes, due to its film-forming properties.
Origin and Significance

BMA is a colorless liquid derived from methacrylic acid and butanol. It holds immense significance in polymer science due to its ability to readily undergo polymerization, forming the building blocks of diverse functional materials (2: ).


Molecular Structure Analysis

BMA possesses a key structural feature: an ester group (C₄H₉O₂-) linked to a methacrylate moiety (CH₂=C(CH₃)COOCH₃). The methacrylate group comprises a vinyl group (CH₂=CH-) attached to an ester containing a methyl group (CH₃). This structure allows BMA to participate in radical polymerization, where the vinyl group reacts with initiators to form polymer chains (1: ).


Chemical Reactions Analysis

Synthesis

BMA is commercially produced via the esterification of methacrylic acid with n-butanol in the presence of an acid catalyst (2: ).

Polymerization

BMA readily undergoes free-radical polymerization, where initiator molecules cleave the double bond in the vinyl group, initiating the formation of polymer chains. The resulting poly(butyl methacrylate) (PBMA) is a versatile polymer with various applications (2: ).

(CH₂=C(CH₃)COOCH₃)n (Poly(butyl methacrylate))

Other Reactions

BMA can also participate in copolymerization with other monomers to create copolymers with tailored properties for specific research needs (2: ).


Physical And Chemical Properties Analysis

  • Appearance: Colorless liquid 1:
  • Molecular Formula: C₈H₁₄O₂
  • Molar Mass: 142.2 g/mol 1: _ methacrylate
  • Density: 0.8936 g/cm³ 1:
  • Melting Point: Not applicable (liquid at room temperature) 1:
  • Boiling Point: 163 °C 1:
  • Solubility: Miscible with most organic solvents, slightly soluble in water 2:
  • Stability: Stable under normal storage conditions (2: )

Mechanism of Action (Not Applicable)

BMA does not have a specific biological mechanism of action as it's primarily used as a precursor for polymeric materials.

  • Flammability: Flammable liquid. Flash point: 39 °C 2:
  • Skin and eye irritant: Can cause irritation upon contact (2: ).
  • Inhalation hazard: Inhalation of vapors may cause respiratory irritation (2: ).
  • Proper handling and safety protocols are essential when working with BMA (2: ).

Physical Description

N-butyl methacrylate appears as a clear colorless liquid. Flash point 130°F. Less dense (7.5 lb / gal) than water and insoluble in water. Hence floats on water. Vapors heavier than air. Used to make resins adhesives, and oil additives.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid

XLogP3

2.9

Boiling Point

326.3 to 338.9 °F at 760 mm Hg (NTP, 1992)
160.0 °C
160 °C
163 °C

Flash Point

126 °F (NTP, 1992)
126 °F (52 °C) (open cup)
50 °C c.c.

Vapor Density

4.9 (NTP, 1992) (Relative to Air)
4.8 (Air = 1)
Relative vapor density (air = 1): 4.9

Density

0.8975 at 68 °F (USCG, 1999)
0.8936 g/cu cm at 20 °C
Relative density (water = 1): 0.9

LogP

2.88 (LogP)
log Kow = 2.88
2.26-3.01

Odor

Faint characteristic odor of esters

Melting Point

less than -58 °F (NTP, 1992)
-75.0 °C
freezing point: less than -75 °C
-50 °C

UNII

R5QX287XXU

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Mechanism of Action

The cause of the lacrimatory action of esters containing unsaturated acids is undoubtedly the result of some mechanism ... in which the neighboring keto group has a polarizing effect on double bond, making it capable of adding /to/ nucleophilic agents such as SH groups /from certain enzymes/. /Unsaturated aliphatic esters/

Vapor Pressure

1.8 mm Hg at 68 °F (NTP, 1992)
2.12 mmHg
2.12 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.3

Pictograms

Flammable Irritant

Flammable;Irritant

Impurities

Typical impurities include Methyl acrylic acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water.

Other CAS

97-88-1
9003-63-8
9011-15-8

Wikipedia

N-butyl methacrylate

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 2nd degree
Cosmetics -> Viscosity controlling

Methods of Manufacturing

Reaction of methacrylic acid or methyl methacrylate with butanol.
The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Printing ink manufacturing
2-Propenoic acid, 2-methyl-, butyl ester: ACTIVE
Alkyl mercury compounds have been used as seed disinfectants and for fungicides. They have also been used in organic synthesis. /Mercury alkyl compounds/
Methyl methacrylate, and in general the methacrylic esters, polymerize much less readily than the corresponding ordinary acrylates. Nonetheless, they are stabilized by adding hydroquinone or pyrogallol, particularly in the presence of metallic copper. /Methacrylates/

Analytic Laboratory Methods

METHOD WAS DEVELOPED FOR GAS CHROMATOGRAPHY DETERMINATION OF METHYL ACRYLATE, METHYL METHACRYLATE, BUTYL ACRYLATE, AND BUTYL METHACRYLATE IN AIR IN PRESENCE OF SOME OTHER CMPD. THE METHOD CONSISTS OF THE DETERMINATION OF METHYL AND BUTYL ESTERS IN PAIRS FROM DIFFERENT SAMPLES UNDER DIFFERENT CONDITIONS OF SEPARATION ON COLUMNS CONTAINING 10% PMS-100 ON CELYTE-545, 10% KEE 60 ON CHROMOSORB-W, AND 7% DDF ON CHROMOSORB-W. THE SENSITIVITY OF THE METHOD IS ... 0.002 MG/CU M FOR BUTYL ACRYLATE AND BUTYL METHACRYLATE.
THE ELECTRON-IMPACT AND METHANE CHEM-IONIZATION MASS SPECTRA OF SELECTED ACRYLATE AND METHACRYLATE MONOMERS, INCLUDING BUTYL METHACRYLATE, COMMONLY USED IN DENTAL MATERIALS ARE REPORTED AND DISCUSSED. THE TWO IONIZATION MODES COMPLEMENT EACH OTHER, AND TOGETHER THE MASS SPECTRA OFFER ADEQUATE INFORMATION FOR IDENTIFICATION PURPOSES. THE APPLICATION OF THE MASS SPECTRAL METHOD IS DEMONSTRATED ON RESIN-BASED DENTAL MATERIALS WITH IDENTIFICATION OF THE MONOMER CONTENT.
Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. A variety of spectroscopic techniques, eg, NMR, IR, and Raman spectroscopy also have been used, particularly for analysis of surgical cements and dental restorative resins. /Methacrylic acid & derivatives/

Storage Conditions

Temp during storage must be kept low to minimize formation of peroxides and other oxidation products ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid & derivatives/
Protect against physical damage. Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Outside or detached storage is preferred ... Store in tightly closed containers in a cool, well ventilated area away from incompatible materials ..., light, and heat. Butyl methacrylate should be kept refrigerated and inhibited with 10 ppm hydroquinone monomethylether. Metal containers involving the transfer of this chemical should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard.

Interactions

Some compounds, such as the methyl, ethyl, n-propyl, or butyl methacrylates can produce inhibition of barium chloride-induced contraction of the isolated guinea pig ileum.

Dates

Modify: 2023-08-15

Environmentally Adaptable and Temperature-Selective Self-Healing Polymers

Sung Hwan Ju, Jin Chul Kim, Seung Man Noh, In Woo Cheong
PMID: 30387223   DOI: 10.1002/marc.201800689

Abstract

Development of polymeric materials capable of self-healing at low temperatures is an important issue since their mechanical strength and self-healing performance are often in conflict with each other. Herein, random copolymers with self-healing capability in a wide temperature range prepared from 2-(dimethylamino)ethyl methacrylate (DMAEMA), glyceryl monomethacrylate (GlyMA), and butyl methacrylate monomers via free-radical polymerization and subsequent cross-linking with hexamethylene diisocyanate are reported. Wound closure is facilitated by swelling below the lower critical solution temperature or by heating above the glass transition temperature (T
) of the polymer. GlyMA units form metal-ligand coordination complexes with dibutyltin dilaurate, leading to the formation of new carbonate bonds under ambient CO
and H
O conditions. Although swelling/heating reduces the polymer's mechanical strength, it is fully restored following chemical re-bonding/drying at room temperature. The swelling and degree of scratch healing are affected by pH, temperature, and the DMAEMA content.


Reduced protein adsorption on novel phospholipid polymers

K Ishihara, Y Iwasaki
PMID: 9777463   DOI: 10.1177/088532829801300203

Abstract

We have synthesized phospholipid polymers containing 2-methacryloyloxyethyl phosphorylcholine (MPC) units as novel blood compatible polymers and have evaluated their interactions with blood components. It was found that in the absence of anticoagulants, blood clotting was delayed and blood cell adhesion and activation were effectively prevented on the MPC copolymer surface. A little amount of protein adsorbed on the MPC copolymer from human plasma was compared with conventional polymers, and the amount was reduced with increasing MPC unit fraction. To clarify the reason for the little protein adsorption on the MPC copolymer, the water structure in the hydrated polymer was examined with attention to the free water fraction. Hydration of the polymers occurred when they were immersed in water. The thermal analysis of these hydrated polymers revealed that the free water fractions in the poly(MPC-co-n-butyl methacrylate (BMA)) and poly(MPC-co-n-dodecyl methacrylate) were significantly larger than those in the poly(2-hydroxyethyl methacrylate(HEMA)). The conformation of proteins adsorbed on poly(HEMA) changed considerably but that on poly(MPC-co-BMA) was almost the same as the native state. We concluded from these results that the proteins are hardly adsorbed and do not change their original conformation on the polymer surfaces which possess a high free water fraction such as phospholipid polymers.


A methacrylate-based cement used as a root canal sealer

K M Ahlberg, W M Tay
PMID: 9823124   DOI:

Abstract

In this study, a methacrylate-based orthopaedic bone cement was modified for use as a root canal sealer by changing the monomer from n-butyl methacrylate to tetrahydrofurfuryl methacrylate. The sealing and bonding capabilities, solubility and handling properties of the resin were evaluated. Seventy-three extracted mature human teeth with single canals were used. The teeth were randomly divided into two experimental groups each of 30 teeth; three control teeth were set aside for the leakage tests. Ten teeth were reserved for the scanning electron microscope studies. All the experimental teeth were root filled with gutta-percha and the resin sealer. The particle size of the polymer was limited in Group 1 to 75 microns or less and in Group 2 to 45 microns or less. The controls were filled with gutta-percha only. Silver nitrate solution was used as the leakage indicator. In Group 1 the mean linear penetration of the indicator was 1.10 mm +/- 1.04; four roots showed no leakage. In Group 2 the mean linear penetration of the indicator was 0.57 mm +/- 0.65; 12 roots showed no leakage. The test bodies showed no weight change after 1 and 3 months' storage in saline at 37 degrees C. The scanning electron microscope examination revealed a bond both between the resin and the dentine and between the resin and the gutta-percha. The working time of the new resin composition was normally about 50 min, and handling was found to be easy.


Surface-modulated skin layers of thermal responsive hydrogels as on-off switches: I. Drug release

R Yoshida, K Sakai, T Ukano, Y Sakurai, Y H Bae, S W Kim
PMID: 1768636   DOI: 10.1163/156856291x00250

Abstract

Thermosensitive co-polymers of isopropyl acrylamide (IPAAm) with butyl methacrylate (BMA) are capable of 'on-off' regulation of drug release in response to external temperature changes due to skin formation with increasing temperature. To clarify the role of the surface-modulated skin and controlled pulsatile drug release patterns, the surface shrinking process was regulated by changing the length of the methacrylate alkyl side-chain. Release of indomethacin in response to stepwise temperature changes between 20 and 30 degrees C from co-polymers of IPAAm with BMA, hexyl methacrylate (HMA), and lauryl methacrylate (LMA) was studied. The drug release rate during the 'on' state (20 degrees C) remained constant before and after the 'off' state (30 degrees C) when the period of the 'off' state was increased. These results suggest that the drug in the polymeric matrices diffused from the inside to the surface during the 'off' state even when no drug release was seen. The length of alkyl side-chain was found to be an important parameter in controlling the thickness and density of the surface skin layer.


Inhibition of protein aggregation by zwitterionic polymer-based core-shell nanogels

Robin Rajan, Kazuaki Matsumura
PMID: 28374820   DOI: 10.1038/srep45777

Abstract

Protein aggregation is a process by which misfolded proteins polymerizes into aggregates and forms fibrous structures with a β-sheet conformation, known as amyloids. It is an undesired outcome, as it not only causes numerous neurodegenerative diseases, but is also a major deterrent in the development of protein biopharmaceuticals. Here, we report a rational design for the synthesis of novel zwitterionic polymer-based core-shell nanogels via controlled radical polymerization. Nanogels with different sizes and functionalities in the core and shell were prepared. The nanogels exhibit remarkable efficiency in the protection of lysozyme against aggregation. Addition of nanogels suppresses the formation of toxic fibrils and also enables lysozyme to retain its enzymatic activity. Increasing the molecular weight and degree of hydrophobicity markedly increases its overall efficiency. Investigation of higher order structures revealed that lysozyme when heated without any additive loses its secondary structure and transforms into a random coil conformation. In contrast, presence of nanogels facilitates the retention of higher order structures by acting as molecular chaperones, thereby reducing molecular collisions. The present study is the first to show that it is possible to design zwitterionic nanogels using appropriate polymerization techniques that will protect proteins under conditions of extreme stress and inhibit aggregation.


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